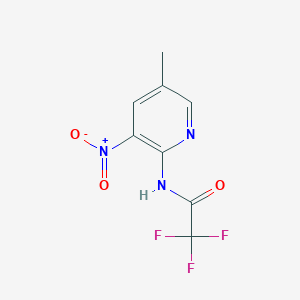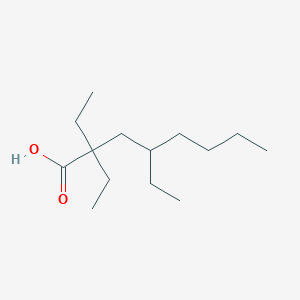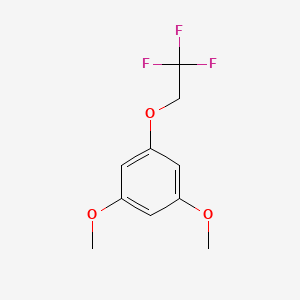
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene: is an organic compound with the molecular formula C10H11F3O3 It is a derivative of benzene, where two methoxy groups and one trifluoroethoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene can be synthesized through a multi-step process involving the introduction of methoxy and trifluoroethoxy groups to a benzene ring. One common method involves the following steps:
Methoxylation: Starting with a benzene derivative, methoxy groups are introduced using methanol and an acid catalyst.
Trifluoroethoxylation: The trifluoroethoxy group can be introduced using a trifluoroethanol derivative in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoroethoxy group can be reduced under specific conditions to form simpler derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and trifluoroethoxy groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of simpler derivatives with reduced functional groups.
Substitution: Formation of substituted benzene derivatives with new functional groups.
Scientific Research Applications
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets and pathways. The methoxy and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The electron-donating methoxy groups and electron-withdrawing trifluoroethoxy group create a unique electronic environment that can affect the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks the trifluoroethoxy group, making it less electron-withdrawing.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Contains a bromine atom instead of methoxy groups, altering its reactivity.
1,2,3-Trimethoxybenzene: Contains three methoxy groups, providing different electronic properties.
Uniqueness: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of methoxy and trifluoroethoxy groups, which create a distinct electronic environment and influence its reactivity and potential applications. The presence of the trifluoroethoxy group enhances its lipophilicity and electron-withdrawing nature, making it valuable in various chemical and biological contexts.
Properties
CAS No. |
60319-13-3 |
|---|---|
Molecular Formula |
C10H11F3O3 |
Molecular Weight |
236.19 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H11F3O3/c1-14-7-3-8(15-2)5-9(4-7)16-6-10(11,12)13/h3-5H,6H2,1-2H3 |
InChI Key |
AQXKDEROWSBMCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


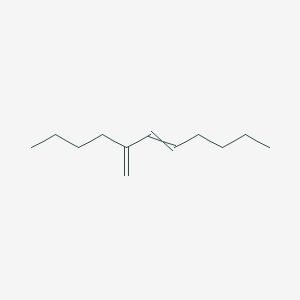

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
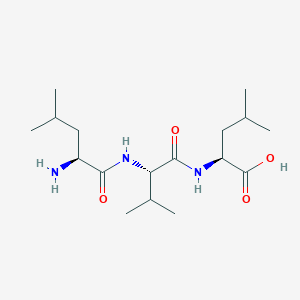
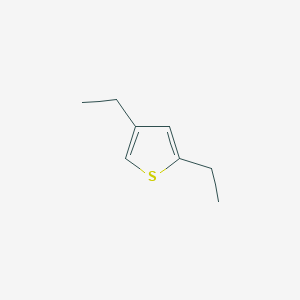
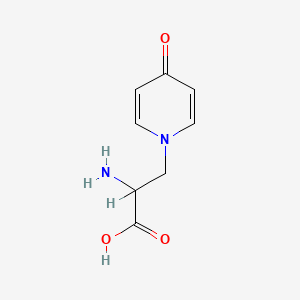
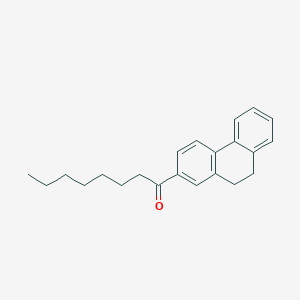
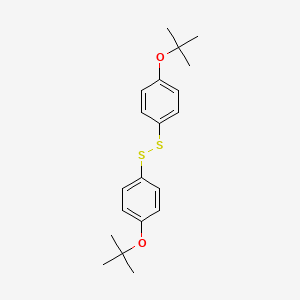
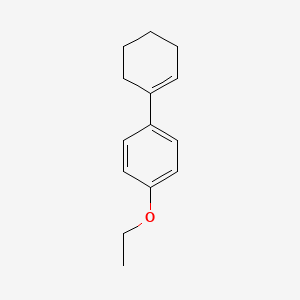
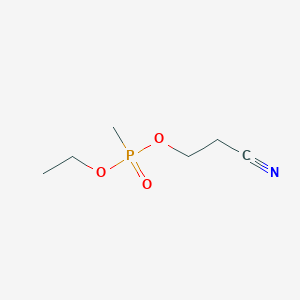
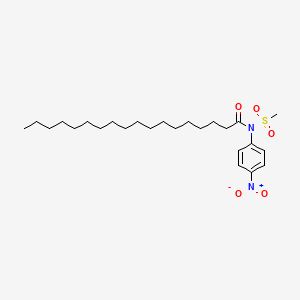
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
